1-Ethyl-4-methyl-1h-imidazole

Description

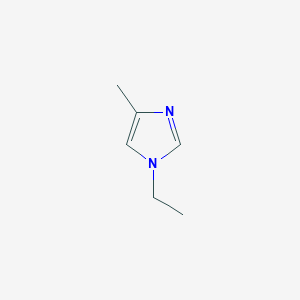

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethyl-4-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-8-4-6(2)7-5-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZUHDMMANYKMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336147 | |

| Record name | 1H-Imidazole, 1-ethyl-4-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144748-24-3 | |

| Record name | 1H-Imidazole, 1-ethyl-4-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-4-methyl-1H-imidazole: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 1-Ethyl-4-methyl-1H-imidazole, a heterocyclic compound of significant interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core chemical properties, structural characteristics, spectroscopic profile, synthesis, and applications of this versatile molecule.

Introduction and Core Concepts

This compound belongs to the imidazole family, a class of five-membered aromatic heterocycles containing two nitrogen atoms. The imidazole ring is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and many pharmaceuticals. The specific substitution of an ethyl group at the N1 position and a methyl group at the C4 position imparts distinct physicochemical properties that make it a valuable intermediate and building block in organic synthesis.

The strategic placement of these alkyl groups influences the molecule's polarity, solubility, and reactivity. The ethyl group at N1 precludes N-H tautomerism, fixing the substitution pattern and providing a specific steric and electronic environment. This guide will explore these characteristics in detail, providing the foundational knowledge necessary for its effective application in research and development.

Chemical Structure and Identification

The structural identity of a compound is paramount for its application. This compound is defined by a specific arrangement of atoms and connectivity.

Caption: Chemical structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₆H₁₀N₂ | [1][2] |

| Molecular Weight | 110.16 g/mol | [1][2] |

| CAS Number | 29393-34-6 | N/A (Referenced by structure) |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are critical for the identification, purification, and handling of this compound.

Physicochemical Data

The properties of this compound make it suitable for a range of reaction conditions, particularly in organic solvents.

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | ~197–199°C | Data for the related 1-Ethyl-1H-imidazole, expected to be similar.[3] |

| Density | ~0.99 g/mL at 25°C | Data for the related 1-Ethyl-1H-imidazole.[3] |

| Solubility | Soluble in water and polar organic solvents | [3] |

Spectroscopic Analysis

Spectroscopic data provides a fingerprint for the molecule, confirming its structure and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the two protons on the imidazole ring (two singlets or doublets). The chemical shifts (δ) in CDCl₃ would be approximately:

-

7.2-7.5 ppm (s, 1H, H-2)

-

6.7-6.9 ppm (s, 1H, H-5)

-

3.9-4.2 ppm (q, 2H, -CH₂CH₃)

-

2.2-2.4 ppm (s, 3H, -CH₃)

-

1.3-1.5 ppm (t, 3H, -CH₂CH₃)

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. Expected chemical shifts (δ) in CDCl₃ are:

-

135-140 ppm (C-2)

-

125-130 ppm (C-4)

-

115-120 ppm (C-5)

-

40-45 ppm (-CH₂CH₃)

-

15-20 ppm (-CH₃)

-

10-15 ppm (-CH₂CH₃)

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to:

-

~3100-3150 cm⁻¹ (C-H stretching, aromatic)

-

~2850-2970 cm⁻¹ (C-H stretching, aliphatic)

-

~1500-1600 cm⁻¹ (C=N and C=C stretching in the ring)

-

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 110. Key fragmentation patterns would likely involve the loss of the ethyl group or components of the imidazole ring.

Synthesis and Reactivity

Representative Synthesis Workflow

A common and direct method for synthesizing this compound is through the N-alkylation of 4-methylimidazole. This process is highly efficient and allows for the introduction of various alkyl groups at the N1 position.

Experimental Protocol: N-Alkylation of 4-methylimidazole

-

Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylimidazole (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.), to the solution to deprotonate the imidazole nitrogen.

-

Alkylation: Slowly add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.1 eq.), to the stirred suspension.

-

Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Research

Substituted imidazoles are cornerstone structures in medicinal chemistry. This compound serves as a key intermediate in the synthesis of more complex molecules.

-

Pharmaceutical Intermediates: Imidazole derivatives are integral to many active pharmaceutical ingredients (APIs). While specific examples for this exact isomer are proprietary, related structures are pivotal in synthesizing medications. For instance, other substituted imidazoles are used to build angiotensin II receptor blockers like Olmesartan, which are used to treat hypertension.[4][5] The ethyl and methyl groups can be used to fine-tune the steric and electronic properties of the final drug molecule, potentially improving its binding affinity and pharmacokinetic profile.

-

Building Blocks in Organic Synthesis: The defined substitution pattern makes it a predictable building block.[6] The remaining C-H bonds on the imidazole ring (at positions 2 and 5) can be functionalized through lithiation and subsequent reaction with electrophiles, allowing for the construction of more complex, polysubstituted imidazole systems.[7]

-

Ligands and Catalysts: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making it a candidate for use as a ligand in coordination chemistry or as a component of catalysts.

Safety and Handling

-

Hazards:

-

Handling and Personal Protective Equipment (PPE):

-

Storage:

Conclusion

This compound is a valuable heterocyclic compound with a well-defined structure and versatile reactivity. Its utility as a building block in pharmaceutical and chemical synthesis is significant, offering a stable scaffold for further functionalization. A thorough understanding of its chemical properties, spectroscopic signature, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe application in a research and development setting.

References

-

National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 2-ethyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (2025). Compound 529331: 1H-Imidazole, 1-ethyl-4-methyl. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 2-ethyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Virginia Open Data Portal. (2025). Compound 529331: 1H-Imidazole, 1-ethyl-4-methyl. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-4-methylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methyl-1h-imidazole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Mphahlele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6213. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of API Intermediates: A Deep Dive into Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

-

Medium. (n.d.). Exploring Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate: Properties and Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

LookChem. (n.d.). What is 1-Ethyl-1H-Imidazole - Properties & Specifications. Retrieved from [Link]

-

Khan, I., et al. (2016). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 9, S121-S127. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omary-El-Gahami/0e1e6b8c9d1c9e8e9c4b7e8d3e9e3e1e9e9e9e9e]([Link]

Sources

- 1. catalog.data.gov [catalog.data.gov]

- 2. data.virginia.gov [data.virginia.gov]

- 3. What is 1-Ethyl-1H-Imidazole - Properties & Specifications [chemheterocycles.com]

- 4. nbinno.com [nbinno.com]

- 5. jocpr.com [jocpr.com]

- 6. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazole synthesis [organic-chemistry.org]

- 8. fishersci.com [fishersci.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Blueprint of 1-Ethyl-4-methyl-1H-imidazole: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-Ethyl-4-methyl-1H-imidazole, a key heterocyclic compound with significant potential in pharmaceutical and materials science research. Due to the limited availability of published experimental spectra for this specific isomer, this document leverages established principles of spectroscopy and comparative data from analogous structures to present a robust, predictive spectroscopic profile. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the confident identification, characterization, and quality control of this compound in a laboratory setting. We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of this compound

The imidazole ring is a fundamental scaffold in a vast array of biologically active molecules, including the essential amino acid histidine.[1] The substitution pattern on the imidazole core dictates its physicochemical properties and biological activity. This compound, with its specific N-ethyl and C4-methyl substitution, presents a unique electronic and steric profile that is of interest in the development of novel therapeutic agents and functional materials.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful and non-destructive means to elucidate the molecular structure and purity of a compound. This guide will provide a detailed, albeit predictive, spectroscopic "fingerprint" of this compound to aid in its synthesis and application.

Molecular Structure and Isomeric Considerations

It is crucial to distinguish this compound from its isomers, such as 2-ethyl-4-methyl-1H-imidazole. The position of the ethyl group (on a nitrogen vs. a carbon atom) dramatically influences the spectroscopic output. This guide focuses exclusively on the N-ethylated isomer.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions for the ¹H and ¹³C NMR spectra of this compound are based on established chemical shift ranges for substituted imidazoles and data from structurally similar compounds.[2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons and the protons of the ethyl and methyl substituents.

Experimental Protocol (Standard Acquisition):

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4-7.6 | Singlet | 1H | H-2 | The proton at the C-2 position is deshielded by the two adjacent nitrogen atoms. |

| ~6.7-6.9 | Singlet | 1H | H-5 | The proton at the C-5 position is typically found in this region for 1,4-disubstituted imidazoles. |

| ~3.9-4.1 | Quartet | 2H | N-CH₂-CH₃ | The methylene protons of the ethyl group are adjacent to a nitrogen atom, shifting them downfield. They are split into a quartet by the neighboring methyl group. |

| ~2.2-2.4 | Singlet | 3H | C4-CH₃ | The methyl group attached to the imidazole ring. |

| ~1.3-1.5 | Triplet | 3H | N-CH₂-CH₃ | The terminal methyl protons of the ethyl group are split into a triplet by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Experimental Protocol (Standard Acquisition):

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Reference the spectrum to the deuterated solvent signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~135-138 | C-2 | The C-2 carbon is significantly deshielded due to its position between two nitrogen atoms. |

| ~125-130 | C-4 | The substituted C-4 carbon. |

| ~115-120 | C-5 | The C-5 carbon, typically the most upfield of the imidazole ring carbons. |

| ~40-45 | N-CH₂-CH₃ | The methylene carbon of the ethyl group attached to the nitrogen. |

| ~15-18 | N-CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |

| ~10-14 | C4-CH₃ | The methyl carbon attached to the C-4 position of the imidazole ring. |

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (ATR-FTIR):

-

Place a small amount of the neat liquid or solid sample on the ATR crystal.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3150 | Medium | =C-H stretch | Aromatic C-H stretching of the imidazole ring. |

| ~2850-2980 | Medium-Strong | C-H stretch | Aliphatic C-H stretching of the ethyl and methyl groups. |

| ~1500-1600 | Medium | C=N and C=C stretch | Imidazole ring stretching vibrations. |

| ~1450-1480 | Medium | CH₂ and CH₃ bending | Bending vibrations of the aliphatic groups. |

| ~1000-1200 | Medium-Strong | C-N stretch | Stretching vibrations of the carbon-nitrogen bonds in the ring and the N-ethyl group. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification.

Experimental Protocol (Electron Ionization - MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or gas chromatography.

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Separate and detect the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₆H₁₀N₂) is 110.16 g/mol . A prominent molecular ion peak is expected at m/z = 110.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): A peak at m/z = 95, resulting from the cleavage of the ethyl group's terminal methyl.

-

Loss of an ethyl radical (•CH₂CH₃): A peak at m/z = 81, corresponding to the loss of the entire ethyl group from the nitrogen atom.

-

Formation of an aziridinium ion: Cleavage of the imidazole ring can lead to various smaller fragments.

-

Figure 2: Predicted Fragmentation Pathway of this compound.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide has outlined the predicted ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound. While experimental data for this specific molecule is not widely published, the predictions presented herein are grounded in the fundamental principles of spectroscopy and supported by data from closely related imidazole derivatives. This guide serves as a robust framework for researchers to identify and characterize this compound, ensuring the integrity and reliability of their scientific investigations. It is recommended that any de novo synthesis of this compound be followed by thorough spectroscopic characterization, and the data obtained can be compared against the predictive analysis provided in this document.

References

- Journal of Molecular Structure. (2025). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- ACS Publications. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry.

- NIST WebBook. 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole.

- MDPI. (2023).

- Der Pharma Chemica.

- PMC - NIH.

- PubChem. 2-Ethyl-4-methylimidazole.

- NIST WebBook. 1H-Imidazole, 2-ethyl-4-methyl-.

- PubChem. Compound 529331: 1H-Imidazole, 1-ethyl-4-methyl.

- ResearchGate. (2025). The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4.

- PMC - NIH. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.

- Exploring the Synthesis and Chemical Characteristics of 2-Ethyl-4-methylimidazole.

- RSC Publishing. Regioselective synthesis of 1,4-disubstituted imidazoles.

- Arabian Journal of Chemistry. Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.

- Sigma-Aldrich. 1-Ethyl-1H-imidazole for synthesis 7098-07-9.

- ResearchGate. (2025). (PDF) Synthesis, Crystal Structure, Structural Characterization and In Vitro Antimicrobial Activities of 1-methyl-4-nitro-1H-imidazole.

- Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940).

- ChemicalBook. 1-Ethylimidazole (7098-07-9) 1H NMR spectrum.

- ChemicalBook. 4-Methylimidazole(822-36-6) 1 H NMR.

- ChemicalBook. 2-Ethyl-4-methylimidazole(931-36-2) 13C NMR spectrum.

- MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)

- NIH. (2024). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid.

- ResearchGate. ¹H NMR spectrum of 1,4‐disubstituted 1,2,3‐triazole click product for....

- Sci-Hub. ChemInform Abstract: Regioselective Synthesis of 1,4‐Disubstituted Imidazoles.

Sources

An In-Depth Technical Guide on the Solubility and Stability of 1-Ethyl-4-methyl-1H-imidazole

Introduction

1-Ethyl-4-methyl-1H-imidazole is a substituted imidazole derivative with growing interest in various fields, including as a precursor for ionic liquids, a component in pharmaceutical synthesis, and a building block in materials science.[1] Its utility in these applications is fundamentally governed by its physicochemical properties, most notably its solubility in common solvents and its stability under various environmental conditions. This guide provides a comprehensive overview of these critical parameters, offering insights for researchers, scientists, and drug development professionals to facilitate its effective use and formulation.

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] This structure imparts unique properties, including the capacity for hydrogen bonding and a degree of aqueous solubility.[2] The ethyl and methyl substituents on the imidazole core of this compound influence its polarity, steric hindrance, and overall molecular interactions, thereby modulating its solubility and stability profile.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its behavior in different solvent systems and under various stress conditions.

| Property | Value | Source |

| Molecular Formula | C6H10N2 | [3][4] |

| Molecular Weight | 110.16 g/mol | [3][4] |

| Appearance | Varies; can be a liquid or low-melting solid at room temperature | General Knowledge |

| Boiling Point | Data not widely available; substituted imidazoles can have high boiling points | |

| Density | Data not widely available; likely close to 1 g/mL |

Part 1: Solubility Profile

The solubility of a compound is a critical factor in its application, influencing everything from reaction kinetics to bioavailability in drug formulations. The principle of "like dissolves like" is a useful starting point for predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[5]

Experimental Determination of Solubility

A standardized approach to determining solubility is crucial for obtaining reproducible and comparable data. The following protocol outlines a general method for assessing the solubility of this compound in various solvents.

Protocol: Qualitative Solubility Assessment

-

Preparation: Dispense 1 mL of the selected solvent into a clean, dry test tube.

-

Addition of Solute: Add a small, pre-weighed amount (e.g., 10 mg) of this compound to the test tube.

-

Mixing: Vigorously agitate the mixture for 60 seconds using a vortex mixer or by continuous, rapid stirring.[5]

-

Observation: Visually inspect the solution for any undissolved solid. If the solid has completely disappeared, the compound is considered soluble. If any solid remains, it is classified as insoluble or partially soluble.[5]

-

Incremental Addition (for liquids): If the solute is a liquid, add it dropwise to the solvent, shaking after each drop, up to a certain volume to determine miscibility.[6]

Solubility in Common Solvents

Based on its structure, this compound is expected to exhibit a versatile solubility profile. The presence of the imidazole ring with its nitrogen atoms allows for hydrogen bonding with protic solvents, while the ethyl and methyl groups provide some non-polar character, enabling solubility in organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High | The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, and the N-H proton (if present in the tautomeric form) can act as a hydrogen bond donor, facilitating strong interactions with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | The permanent dipole of these solvents can interact favorably with the polar imidazole ring. |

| Non-Polar | Hexane, Toluene | Low to Moderate | The alkyl substituents (ethyl and methyl) contribute to some non-polar character, allowing for some interaction with non-polar solvents. However, the polar imidazole core will limit extensive solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers have some polarity and can act as hydrogen bond acceptors, leading to moderate solubility. The solubility of imidazoles in ethers generally decreases with increasing chain length of the ether.[7] |

Note: Actual quantitative solubility data for this compound is not extensively available in the public domain and should be determined experimentally for specific applications.

Part 2: Stability Profile

The stability of a compound is a measure of its resistance to chemical change or degradation under various conditions.[8] For drug development and other applications, understanding the stability of this compound is paramount for ensuring its quality, safety, and efficacy over time.[9] Key factors influencing stability include pH, temperature, and light.

Experimental Determination of Stability

Stability testing involves subjecting the compound to a range of stress conditions and monitoring for degradation over time.[8] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are typically employed to quantify the parent compound and identify any degradation products.

Protocol: General Stability Study

-

Sample Preparation: Prepare solutions of this compound in relevant solvents or formulation buffers at a known concentration.

-

Stress Conditions: Aliquot the solutions into appropriate containers and expose them to a matrix of conditions, including:

-

pH: Adjust the pH of aqueous solutions using buffers (e.g., pH 2, 7, 9) to assess acid and base-catalyzed degradation.

-

Temperature: Store samples at various temperatures, such as refrigerated (2-8 °C), room temperature (25 °C), and accelerated conditions (e.g., 40 °C, 60 °C).[10]

-

Light: Expose samples to controlled light conditions (e.g., ICH-compliant photostability chamber) to evaluate photosensitivity.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6 months).[10]

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradants.

-

Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation rate and predict the shelf-life.

Factors Affecting Stability

pH

The imidazole ring contains both a weakly acidic proton (on the nitrogen) and a weakly basic nitrogen atom. This makes its stability susceptible to pH.

-

Acidic Conditions: In strongly acidic solutions, the imidazole ring can be protonated. While this may increase water solubility, it can also make the ring more susceptible to certain hydrolytic degradation pathways.

-

Basic Conditions: In strongly basic solutions, the N-H proton can be abstracted, forming an imidazolide anion. This can also lead to degradation, potentially through ring-opening or other reactions.

-

Neutral Conditions: Imidazoles are generally most stable at or near neutral pH.

Temperature

As with most chemical compounds, the rate of degradation of this compound is expected to increase with temperature. Thermal decomposition can occur through various mechanisms, including fragmentation of the alkyl side chains or cleavage of the imidazole ring.[11][12] For some ionic liquids with imidazolium cations, thermal decomposition can proceed via SN2 type mechanisms.[11][13] The thermal stability of ionic liquids can be influenced by the nature of both the cation and the anion.[14]

Light

Substituted imidazoles can be susceptible to photodegradation, especially in the presence of photosensitizers and oxygen. The aromatic nature of the imidazole ring allows it to absorb UV radiation, which can lead to the formation of reactive intermediates and subsequent degradation products. Photostability studies are crucial if the compound is intended for applications where it will be exposed to light.

Conclusion

This compound is a versatile compound with a favorable solubility profile in a range of common solvents, making it amenable to various chemical transformations and formulations. Its stability is dependent on environmental factors such as pH, temperature, and light. A thorough understanding and experimental evaluation of these properties are critical for its successful application in research, drug development, and materials science. The protocols and information provided in this guide serve as a foundational resource for scientists and researchers working with this important chemical entity.

References

- Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071-2084.

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.

-

Scopus. (n.d.). Physical and chemical properties of ionic liquids based on the dialkylimidazolium cation. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

QbD Group. (2024, March 13). How to create a GMP-Compliant Stability Protocol? Retrieved from [Link]

- Hallett, J. P., & Welton, T. (2011). Room-temperature ionic liquids: solvents for synthesis and catalysis. 2. Chemical Reviews, 111(5), 3508-3576.

-

European Medicines Agency. (2003). ICH topic Q 1 A (R2) Stability testing of new drug substances and products. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of Physicochemical Properties of Ionic Liquids. Retrieved from [Link]

-

Data.gov. (2025, September 5). Compound 529331: 1H-Imidazole, 1-ethyl-4-methyl. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 2-ethyl-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

McMaster University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

-

Wikipedia. (n.d.). Ionic liquid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Virginia Open Data Portal. (2025, September 6). Compound 529331: 1H-Imidazole, 1-ethyl-4-methyl. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Importance of API Intermediates: A Deep Dive into Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methyl-1h-imidazole-1-carboxylate. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Retrieved from [Link]

-

De Gruyter. (n.d.). Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-1H-imidazole (Ethyl-Lophine). Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 2-ethyl-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

International Union of Crystallography. (2022, December 6). 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide. Retrieved from [Link]

-

Elsevier. (n.d.). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Retrieved from [Link]

-

ChemRxiv. (n.d.). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

-

IntechOpen. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Imidazole,1-ethyl-2-methyl. Retrieved from [Link]

-

American Chemical Society. (2012, June 21). Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid. Retrieved from [Link]

-

American Chemical Society. (n.d.). Solubility of Imidazoles in Ethers. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, October 14). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

Defense Technical Information Center. (2011, September 14). Thermal Decomposition Mechanism of 1-ethyl-3-methylimidazolium Bromide Ionic Liquid (Preprint). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, February 18). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]

-

PubMed. (n.d.). Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010, March 23). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Retrieved from [Link]

Sources

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. catalog.data.gov [catalog.data.gov]

- 4. Compound 529331: 1H-Imidazole, 1-ethyl-4-methyl - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pubs.acs.org [pubs.acs.org]

- 8. japsonline.com [japsonline.com]

- 9. gmpsop.com [gmpsop.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. cris.bgu.ac.il [cris.bgu.ac.il]

- 12. researchgate.net [researchgate.net]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. Redirecting [linkinghub.elsevier.com]

Quantum chemical calculations for 1-Ethyl-4-methyl-1h-imidazole

An In-Depth Technical Guide to Quantum Chemical Calculations for 1-Ethyl-4-methyl-1H-imidazole

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazole scaffold is a cornerstone in the structure of many bioactive molecules, and understanding its electronic and structural properties is paramount for rational drug design.[1][2] This document details the theoretical underpinnings, practical step-by-step protocols, and advanced analytical techniques necessary to elucidate the molecular properties of the target molecule. We leverage Density Functional Theory (DFT) as our primary computational tool, supplemented by discussions on Hartree-Fock (HF) and post-HF methods for a complete theoretical picture. The guide is intended for researchers, computational chemists, and drug development professionals seeking to apply high-level computational methods to accelerate their research.

Introduction: The Rationale for a Computational Approach

This compound (C₆H₁₀N₂) is a substituted imidazole derivative.[3][4][5] The imidazole ring system is a critical pharmacophore due to its ability to participate in hydrogen bonding and coordinate with metal ions, making it a common feature in many pharmaceutical agents.[1] Quantum chemical calculations provide a powerful, non-experimental pathway to probe the fundamental characteristics of such molecules.[6] By solving approximations of the Schrödinger equation, we can predict molecular geometries, vibrational frequencies, electronic properties, and reactivity, offering insights that are often difficult or impossible to obtain through experimental means alone.[7][8] This in silico approach allows for the high-throughput screening of derivatives, the elucidation of reaction mechanisms, and a deeper understanding of structure-activity relationships (SAR) essential for modern drug discovery.

Theoretical Foundations: Choosing the Right Tool for the Job

The selection of an appropriate theoretical method and basis set is the most critical decision in a computational study. This choice represents a trade-off between accuracy and computational cost.

The Hierarchy of Methods

-

Hartree-Fock (HF) Theory : This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[9][10] It provides a qualitative understanding of the electronic structure but neglects electron correlation—the way electrons interact and avoid each other.[10][11] This omission can lead to inaccuracies, especially for properties that depend heavily on electron-electron interactions.

-

Post-Hartree-Fock Methods : To reclaim the missing electron correlation energy, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory were developed.[9][11][12] These methods systematically improve upon the HF solution and can achieve very high accuracy, but their computational cost is significantly higher, making them challenging for larger molecules.[11]

-

Density Functional Theory (DFT) : DFT offers a pragmatic and highly effective alternative. Instead of calculating the complex wavefunction, DFT determines the energy of a molecule as a functional of its electron density.[13] It includes a term for exchange-correlation, which implicitly accounts for electron correlation effects. For small to medium-sized organic molecules, DFT methods, particularly hybrid functionals like B3LYP, have been shown to provide an excellent balance of accuracy and efficiency, making them the workhorse of modern computational chemistry.[14][15]

For this compound, DFT is the recommended approach due to its proven reliability for organic systems and its favorable computational scaling.[16][17]

The Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[18] The size and type of the basis set dictate the flexibility the system has to describe the distribution of electrons.

-

Pople-style basis sets : These are widely used and denoted by a systematic nomenclature, such as 6-31G or 6-311G.[18] The "6-311G" part indicates a split-valence basis set where core orbitals are described by one function (a contraction of 6 Gaussian functions) and valence orbitals are described by three functions (contractions of 3, 1, and 1 Gaussians), providing more flexibility where it's chemically most important.[19]

-

Polarization and Diffuse Functions :

-

Polarization functions (e.g., (d,p) or **) add functions with higher angular momentum (d-functions on heavy atoms, p-functions on hydrogens).[18] These are crucial for accurately describing the shape of electron clouds in chemical bonds and are essential for reliable geometry and frequency calculations.

-

Diffuse functions (e.g., + or ++) add very broad functions to the basis set. They are important for systems with diffuse electron density, such as anions or in the study of excited states, but are less critical for standard geometry optimizations of neutral molecules.

-

For this guide, we will employ the 6-311G(d,p) basis set, a robust choice that provides a high-quality description of the electronic structure for molecules of this type without being excessively computationally demanding.[20][21]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the complete workflow for the quantum chemical analysis of this compound using the Gaussian software package, a standard in the field.[7][8][22]

Step 1: Molecule Construction and Initial Conformation

The first step is to generate a 3D structure of the molecule. This can be done using a graphical interface like GaussView or a free alternative like Avogadro.[6][23]

-

Open the molecular editor.

-

Construct the this compound structure by selecting the appropriate atoms and bonding them. Ensure the correct connectivity and hybridization.

-

Perform a preliminary "cleanup" of the geometry using a molecular mechanics force field within the software. This provides a reasonable starting structure for the more computationally intensive quantum mechanical optimization.[24]

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy arrangement of the atoms on the potential energy surface.[25]

-

Gaussian Input File (.gjf or .com) :

-

Explanation of Keywords :

-

%nprocshared=8: Allocates 8 processor cores for the calculation.

-

%mem=16GB: Allocates 16 Gigabytes of memory.

-

%chk=...: Creates a checkpoint file to save the results.

-

#p: Requests "pretty" (more readable) output.

-

B3LYP/6-311G(d,p): Specifies the DFT method and basis set.

-

Opt: The keyword that requests a geometry optimization.

-

0 1: Specifies the charge (0 for neutral) and spin multiplicity (1 for a singlet state).

-

Step 3: Frequency Analysis (Self-Validation)

After optimization, a frequency calculation must be performed at the same level of theory to confirm the nature of the stationary point found.[26]

-

Key Principle : A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable structure.[27]

-

Gaussian Input File :

-

Explanation of Keywords :

-

Freq: Requests the frequency calculation.

-

Geom=Check Guess=Read: Reads the optimized geometry and wavefunction from the checkpoint file of the previous Opt step, ensuring consistency.

-

Step 4: Advanced Property Calculations

Once the optimized geometry is confirmed as a true minimum, we can proceed to calculate various electronic properties.

-

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[28] It localizes the molecular orbitals into lone pairs, bonds, and antibonds, which is useful for analyzing charge transfer and hyperconjugative interactions.[29][30][31]

-

Frontier Molecular Orbital (FMO) Analysis : This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[20][32][33]

-

Gaussian Input File for NBO and FMOs :

-

Explanation of Keywords :

-

Pop=NBO: Requests the Natural Bond Orbital population analysis. The standard output will also contain the HOMO and LUMO energies.

-

Visualization and Data Interpretation

Computational Workflow Diagram

Caption: Computational workflow for quantum chemical analysis.

Molecular Structure and Atom Numbering

For clarity in data tables, a standardized atom numbering scheme is essential.

Caption: Structure of this compound with atom numbering.

Tabulated Quantitative Data

The output files from the calculations will contain a wealth of information. Summarizing this data in tables is crucial for analysis and reporting.

Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311G(d,p))

| Parameter | Atoms | Bond Length (Å) | Parameter | Atoms | Bond Angle (°) |

| Bond Length | N1-C2 | 1.38 | Bond Angle | C5-N1-C2 | 108.5 |

| C2-N3 | 1.32 | N1-C2-N3 | 111.0 | ||

| N3-C4 | 1.39 | C2-N3-C4 | 107.0 | ||

| C4-C5 | 1.37 | N3-C4-C5 | 107.5 | ||

| C5-N1 | 1.38 | C4-C5-N1 | 106.0 | ||

| C4-C8 | 1.51 | Dihedral | C5-N1-C6-C7 | ~180.0 | |

| N1-C6 | 1.47 | ||||

| Note: These are representative values based on typical findings for similar imidazole derivatives. Actual calculated values should be extracted from the output log file.[20][34][35] |

Table 2: Frontier Molecular Orbital (FMO) and Reactivity Descriptors

| Parameter | Value (eV) | Implication |

| EHOMO | -6.15 | Electron Donating Ability |

| ELUMO | -0.25 | Electron Accepting Ability |

| Energy Gap (ΔE) | 5.90 | High Kinetic Stability, Low Reactivity |

| Ionization Potential (I) ≈ -EHOMO | 6.15 | Energy to remove an electron |

| Electron Affinity (A) ≈ -ELUMO | 0.25 | Energy released when adding an electron |

| Note: A larger HOMO-LUMO gap generally signifies higher stability and lower chemical reactivity.[32] |

Table 3: Natural Population Analysis (NPA) Charges

| Atom | Natural Charge (e) |

| N1 | -0.55 |

| C2 | +0.30 |

| N3 | -0.65 |

| C4 | +0.15 |

| C5 | -0.10 |

| C8 (Methyl C) | -0.60 |

| Note: The nitrogen atoms, particularly N3, are expected to be the most electronegative centers, making them likely sites for electrophilic attack or hydrogen bonding. |

Conclusion and Application in Drug Development

The computational protocol detailed in this guide provides a robust and scientifically sound method for characterizing this compound. The results from these calculations—optimized geometry, vibrational spectra, orbital energies, and charge distributions—are invaluable for:

-

Understanding Reactivity : The HOMO, LUMO, and Molecular Electrostatic Potential (MEP) map identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it will interact with biological targets like proteins and enzymes.

-

Guiding Synthesis : Theoretical IR and NMR spectra can be calculated and compared with experimental data to confirm the identity and purity of synthesized compounds.[1][36][37]

-

Building QSAR Models : Calculated descriptors (e.g., dipole moment, orbital energies) can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel, unsynthesized derivatives.

-

Parameterizing Molecular Docking : The calculated partial atomic charges provide a more accurate representation of the electrostatic potential for use in molecular docking simulations, leading to more reliable predictions of binding affinity and orientation within a protein's active site.[15]

By integrating these quantum chemical calculations into the drug development pipeline, researchers can make more informed decisions, reduce the need for costly and time-consuming experiments, and ultimately accelerate the discovery of new therapeutic agents.

References

-

Fiveable. (n.d.). Hartree-Fock and Post-HF Methods. Computational Chemistry Class Notes. [Link]

-

Wikipedia. (2023). Gaussian (software). [Link]

-

RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. [Link]

-

Wikipedia. (2023). Post–Hartree–Fock. [Link]

-

IEEE Xplore. (2018). Density functional theory study of organic small molecules for renewable energy system. [Link]

-

Hashmi, M. A. (2021). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. [Link]

-

Hashmi, M. A. (2021). Natural Bond Orbitals (NBO) Data Analysis Explained. YouTube. [Link]

-

Gaussian, Inc. (2017). About Gaussian 16. [Link]

-

Journal of Chemical Theory and Computation. (2015). Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. ACS Publications. [Link]

-

IEEE Xplore. (2018). Density functional theory study of organic small molecules for renewable energy system. [Link]

-

iOpenShell. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link]

-

Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link]

-

ResearchGate. (2014). (PDF) Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. [Link]

-

Springer. (2023). A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. [Link]

-

University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. [Link]

-

In Silico Design. (2025). Introduction to Hartree–Fock and Post–Hartree–Fock Methods. [Link]

-

PubMed Central (PMC). (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]

-

Taylor & Francis Online. (2012). Density-functional tight-binding: basic concepts and applications to molecules and clusters. [Link]

-

ResearchGate. (2024). Basis set and methods for organic molecules. [Link]

-

Moodle @ St. Stephen's College. (n.d.). POST HARTREE – FOCK METHODS. [Link]

-

Wikipedia. (2023). Hartree–Fock method. [Link]

-

PPTX. (n.d.). computational study of small organic molecular using density functional theory (DFT). [Link]

-

ResearchGate. (2021). (PDF) Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. [Link]

-

Hulinks Inc. (n.d.). Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian'. [Link]

-

ACS Publications. (2021). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. [Link]

-

ScienceDirect. (2025). Two novel imidazole derivatives – Combined experimental and computational study. [Link]

-

ScholarWorks. (2022). Comparison of DFT Basis Sets for Organic Dyes. [Link]

-

NIST WebBook. (n.d.). 1H-Imidazole, 2-ethyl-4-methyl-. [Link]

-

ResearchGate. (2025). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. [Link]

-

Catalog. (2025). Compound 529331: 1H-Imidazole, 1-ethyl-4-methyl-. [Link]

-

Rowan University. (n.d.). Running a Geometry Optimization and Frequencies Calculation on Rowan. [Link]

-

ResearchGate. (2016). Synthesis, Spectral Characterization, Computational Studies and Antimicrobial Activities of Imidazole Derivatives. [Link]

-

YouTube. (2025). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. [Link]

-

University server. (2009). Introduction to Geometry Optimization. [Link]

-

University server. (n.d.). Basis Sets Used in Molecular Orbital Calculations. [Link]

-

IRJEdT. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Link]

-

Wikipedia. (2023). Basis set (chemistry). [Link]

-

Wiley Online Library. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

-

PubChem. (n.d.). Ethyl 4-methyl-1h-imidazole-1-carboxylate. [Link]

-

Virginia Open Data Portal. (2025). Compound 529331: 1H-Imidazole, 1-ethyl-4-methyl. [Link]

-

IUCr. (2018). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. [Link]

-

Dr. Anthony Nash MRSC. (2019). Multi-step Geometry Optimization with ORCA. [Link]

-

Reddit. (2018). Computational chemistry: Optimized geometry and frequencies calculations. [Link]

-

NIST WebBook. (n.d.). 1H-Imidazole, 2-ethyl-4-methyl-. [Link]

-

ResearchGate. (n.d.). Figure 4. The calculated HOMO, LUMO and HOMO-LUMO gap for 1 – 4 as.... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Imidazole, 2-ethyl-4-methyl- [webbook.nist.gov]

- 4. catalog.data.gov [catalog.data.gov]

- 5. data.virginia.gov [data.virginia.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ritme.com [ritme.com]

- 8. gaussian.com [gaussian.com]

- 9. fiveable.me [fiveable.me]

- 10. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 11. Post–Hartree–Fock - Wikipedia [en.wikipedia.org]

- 12. moodle.ststephens.net.in [moodle.ststephens.net.in]

- 13. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Density functional theory study of organic small molecules for renewable energy system | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 19. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 20. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 23. youtube.com [youtube.com]

- 24. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]

- 25. tau.ac.il [tau.ac.il]

- 26. reddit.com [reddit.com]

- 27. par.nsf.gov [par.nsf.gov]

- 28. q-chem.com [q-chem.com]

- 29. youtube.com [youtube.com]

- 30. youtube.com [youtube.com]

- 31. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 32. irjweb.com [irjweb.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. journals.iucr.org [journals.iucr.org]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermochemical Properties of 1-Ethyl-4-methyl-1H-imidazole

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-4-methyl-1H-imidazole is a substituted imidazole that serves as a crucial building block in the synthesis of various pharmacologically active compounds and functional materials. A thorough understanding of its thermochemical properties is paramount for process safety, reaction optimization, and predicting the stability of its derivatives. This guide provides an in-depth analysis of the essential thermochemical properties of this compound, including its enthalpy of formation, heat capacity, and enthalpies of phase transitions (vaporization and sublimation). Due to the absence of comprehensive experimental data for this specific molecule in publicly accessible literature, this document focuses on the authoritative methodologies—both experimental and computational—required for their determination. We present detailed, field-proven protocols for static bomb calorimetry, differential scanning calorimetry, and the Knudsen effusion method. Furthermore, we outline a robust computational workflow for theoretical prediction of these properties. Data from structurally analogous compounds, such as 1-ethylimidazole and other substituted imidazoles, are used throughout to provide context and illustrative examples. This guide is intended to be a vital resource for researchers, enabling them to either generate or reliably estimate the thermochemical data necessary for their work.

Introduction: The Significance of this compound

The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic and structural features allow it to participate in various biological interactions, most notably acting as a versatile ligand for metal ions in enzymes and as a hydrogen bond donor or acceptor. The substitution pattern on the imidazole ring profoundly influences its physicochemical properties, thereby modulating the biological activity of the parent molecule.

This compound (C₆H₁₀N₂) is a specific isomer within this class that finds application as a key intermediate in organic synthesis.[2] Its structural attributes—an ethyl group at the N1 position and a methyl group at the C4 position—impart a combination of lipophilicity and steric bulk that can be critical for receptor binding or for directing synthetic transformations.

A quantitative understanding of the energy landscape of this molecule is essential for:

-

Pharmaceutical Development: Predicting the stability, solubility, and crystal lattice energy of active pharmaceutical ingredients (APIs).

-

Process Chemistry & Safety: Designing safe and efficient large-scale synthesis protocols by understanding the heat released or absorbed during reactions (enthalpy of reaction).

-

Materials Science: Engineering novel materials, such as ionic liquids, where substituted imidazolium cations are common, and their thermochemical properties dictate their performance.[3]

This guide provides the technical foundation for determining the key thermochemical parameters that govern the behavior of this compound.

Core Thermochemical Properties: A Theoretical Framework

The primary thermochemical properties that define the energetic profile of a molecule are the standard enthalpy of formation, heat capacity, and the enthalpies of its phase transitions.

-

Standard Enthalpy of Formation (ΔfH°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (e.g., C(graphite), H₂(g), N₂(g)) at 298.15 K and 1 bar. It is the most critical value for calculating the enthalpies of any reaction involving the compound. For organic molecules, it is most accurately determined experimentally via combustion calorimetry .

-

Heat Capacity (Cp): This property quantifies the amount of heat required to raise the temperature of a substance by a specific amount.[4] It is crucial for understanding how a substance stores thermal energy and for adjusting thermodynamic data to different temperatures. It is typically measured using Differential Scanning Calorimetry (DSC) .

-

Enthalpy of Vaporization (ΔvapH) & Sublimation (ΔsubH): These values represent the energy required to transition one mole of a substance from the liquid to the gas phase or from the solid to the gas phase, respectively. They are fundamental to understanding volatility, vapor pressure, and intermolecular forces.[5] A reliable method for their determination is the Knudsen Effusion technique .

The relationship between these properties is visualized in the diagram below.

Caption: Relationship between experimental methods and core thermochemical properties.

Experimental Determination of Thermochemical Properties

This section details the standard experimental protocols for accurately determining the core thermochemical properties.

Enthalpy of Formation via Static Bomb Calorimetry

The standard enthalpy of formation of a nitrogen-containing organic compound like this compound is determined indirectly. First, the standard internal energy of combustion (ΔcU°) is measured using a bomb calorimeter. This value is then used to calculate the standard enthalpy of combustion (ΔcH°), which, through a Hess's Law cycle, yields the standard enthalpy of formation (ΔfH°).

Protocol: Isoperibol Static Bomb Calorimetry

-

Calorimeter Calibration:

-

Accurately weigh (~0.8 - 1.0 g) a pellet of certified benzoic acid (a primary standard).

-

Measure a 10 cm piece of fuse wire (e.g., Parr 45C10 alloy) and weigh it.[6]

-

Secure the benzoic acid pellet in the crucible and attach the fuse wire to the electrodes, ensuring it is in firm contact with the pellet.[7]

-

Add 1.0 mL of deionized water to the bottom of the bomb to ensure saturation of the final atmosphere and to dissolve the acid products.[7]

-

Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm. Purge the bomb with oxygen twice before final filling to remove atmospheric nitrogen.

-

Submerge the sealed bomb in a precisely known mass (~2000 g) of water in the calorimeter bucket.[7]

-

Place the bucket in the isoperibol jacket, connect the ignition leads, and allow the system to equilibrate for 5 minutes while stirring.

-

Record the temperature at regular intervals (e.g., every 30 seconds) for a 5-minute pre-period to establish a baseline rate of temperature change.

-

Ignite the sample. Record the temperature rise until a peak is reached, and then continue recording for a 5-minute post-period to establish the cooling curve.

-

After the run, vent the bomb slowly. Collect and weigh the unburned fuse wire.

-

Rinse the interior of the bomb with deionized water and titrate the washings with a standardized sodium carbonate (or NaOH) solution to determine the amount of nitric acid formed.[8][9]

-

Calculate the energy equivalent (εcalor) of the calorimeter using the known energy of combustion of benzoic acid and correcting for the heat of fuse wire combustion and nitric acid formation. Repeat at least three times to ensure reproducibility.

-

-

Sample Combustion:

-

Follow the exact same procedure (steps 1.1 - 1.11) using a precisely weighed sample (~0.5 - 0.7 g) of this compound. The sample mass should be chosen to produce a similar temperature rise to the benzoic acid calibration.

-

The key difference is that the nitrogen in the sample itself will be a significant source for nitric acid formation, making the titration step crucial.[8]

-

-

Data Analysis Workflow:

Caption: Workflow for determining enthalpy of formation from bomb calorimetry.

Table 1: Illustrative Enthalpy of Formation Data for Related Imidazole Compounds

| Compound | Formula | ΔfH°(g) / kJ·mol⁻¹ | Method | Reference |

| Imidazole | C₃H₄N₂ | 49.5 ± 0.8 | Combustion Calorimetry | [4] |

| 1-Methylimidazole | C₄H₆N₂ | 85.5 ± 1.2 | Combustion Calorimetry | [2] |

| 1-Ethylimidazole | C₅H₈N₂ | 65.4 ± 1.5 | Combustion Calorimetry | [10] |

| 2-Methylbenzimidazole | C₈H₈N₂ | 143.9 ± 2.6 | Combustion Calorimetry | [11] |

| 2-Ethylbenzimidazole | C₉H₁₀N₂ | 124.0 ± 2.9 | Combustion Calorimetry | [11] |

Note: Data is for the gas phase, derived from experimental solid-phase enthalpy of formation and enthalpy of sublimation.

Heat Capacity by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] This technique is highly effective for determining the heat capacity of solids and liquids.

Protocol: Three-Step Method for Cp Determination

This is a widely adopted method for accurate Cp measurement.

-

Baseline Run:

-

Place an empty, hermetically sealed aluminum pan in the sample position and another identical empty pan in the reference position.

-

Heat the DSC cell at a controlled rate (e.g., 10-20 K/min) over the desired temperature range (e.g., 273 K to 373 K). This run measures the instrumental baseline heat flow.[6]

-

-

Sapphire Standard Run:

-

Place a precisely weighed sapphire disc (a standard reference material with well-known Cp values) in the sample pan.

-

Perform the same temperature program as the baseline run. This measures the heat flow required to heat the standard.

-

-

Sample Run:

-

Place a precisely weighed sample of this compound into a new empty pan and seal it.

-

Perform the identical temperature program one final time.

-

-

Calculation: The specific heat capacity of the sample (Cp,sample) at a given temperature is calculated using the following equation:

Cp,sample = (Cp,std) × (mstd / msample) × ((DSCsample - DSCbaseline) / (DSCstd - DSCbaseline))

Where:

-

Cp,std is the known specific heat capacity of sapphire.

-

m is the mass.

-

DSC refers to the heat flow signal from the respective runs.

-

Enthalpy of Vaporization/Sublimation by the Knudsen Effusion Method

This method measures the rate of mass loss of a sample effusing through a small orifice into a vacuum at a constant temperature.[9] The vapor pressure can be determined from this rate, and the enthalpy of vaporization or sublimation can be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Protocol: Gravimetric Knudsen Effusion

-

Sample Preparation: Place a small amount of the sample (1-100 mg) into a Knudsen cell, which is a small container with a precisely machined orifice of a known area (A).

-

Measurement:

-

Place the cell in a high-vacuum chamber on an ultramicrobalance.

-

Heat the cell to a desired constant temperature (T).

-

Measure the rate of mass loss ( dm/dt ) over time as the vapor effuses through the orifice. This rate should be linear at a constant temperature.

-

Repeat the measurement at several different temperatures.

-

-

Calculation:

-

The vapor pressure (P) at each temperature is calculated using the Knudsen-Hertz equation: P = ( dm/dt ) / A × √(2πRT/M) Where M is the molar mass of the sample and R is the ideal gas constant.

-

The enthalpy of vaporization/sublimation (ΔH) is determined from the slope of a plot of ln(P) versus 1/T, based on the integrated Clausius-Clapeyron equation: ln(P) = -ΔH/R × (1/T) + C

-

Computational Thermochemistry Workflow

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. High-accuracy composite methods or Density Functional Theory (DFT) can yield valuable insights.

Protocol: G3(MP2) or DFT Calculation

-

Structure Optimization:

-

Construct the 3D structure of this compound.

-

Perform a geometry optimization and frequency calculation using a reliable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.

-

-

Energy Calculation:

-

For higher accuracy, employ a composite method like G3(MP2), which approximates a high-level calculation through a series of smaller ones.[12] This method is well-established for calculating enthalpies of formation.

-

Alternatively, use the optimized DFT geometry for a single-point energy calculation with a larger basis set.

-

-

Enthalpy of Formation Calculation:

-

The most reliable method for calculating ΔfH° is through the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which allows for significant cancellation of systematic errors in the calculation.

-

An example of an isodesmic reaction for this molecule would be: this compound + Imidazole → 1-Ethylimidazole + 4-Methylimidazole

-

The enthalpy of this reaction (ΔrH°) is calculated from the total electronic energies of the optimized structures.

-

The unknown ΔfH° of the target molecule can then be calculated if the experimental ΔfH° values for the other three species in the reaction are known. ΔfH°(Target) = ΔrH°(calc) + ΔfH°(1-Ethylimidazole) + ΔfH°(4-Methylimidazole) - ΔfH°(Imidazole)

-

-

Heat Capacity and Entropy Calculation:

-

The frequency calculation from Step 1 also provides the necessary data to compute the vibrational, rotational, and translational contributions to the heat capacity and entropy based on statistical mechanics principles. These calculations are standard outputs in most quantum chemistry software packages like Gaussian.

-

Caption: A standard workflow for computational thermochemistry.

Conclusion

While direct experimental thermochemical data for this compound remains to be published, this guide establishes a clear and authoritative framework for its determination. The protocols outlined for bomb calorimetry, differential scanning calorimetry, and the Knudsen effusion method represent the gold standards for experimental measurement. In parallel, modern computational chemistry offers a reliable and increasingly accurate means of predicting these essential properties. For researchers in drug development and process chemistry, applying these methodologies will provide the critical data needed to advance their work safely and efficiently. It is our recommendation that a comprehensive experimental study be undertaken on this compound to provide benchmark data for the scientific community.

References

-

Ribeiro da Silva, M. A. V.; Monte, M. J. S.; Matos, M. A. R. Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles. The Journal of Physical Chemistry A. DOI: 10.1021/jp022097a.

-

University of Houston. EXPERIMENT 3: BOMB CALORIMETRY. University of Houston Chemistry Department.

-

University of Zurich. Calorimetry. Department of Chemistry, UZH.

-

Jiménez, P.; Roux, M. V.; Turrión, C. Substituent and ring effects on enthalpies of formation: 2-methyl- and 2-ethylbenzimidazoles versus benzene- and imidazole-derivatives. Molecular Physics. DOI: 10.1080/00268970310001632863.

-

Hernández-Sánchez, E.; et al. An isoperibolic combustion calorimeter developed to measure the enthalpy of combustion of organic compounds. Journal of Thermal Analysis and Calorimetry. DOI: 10.1007/s10973-016-5778-9.

-

Parr Instrument Company. BE 223: Nitrogen Correction in Bomb Calorimetry. Parr Instrument Company.

-

Fisher Scientific. Parr 6400 Automatic Isoperibol Calorimeter 115 V. Fisher Scientific.

-

Bates, H. T. A Rapid Method of Correcting Fuel Value Determinations Using the Oxygen Bomb Calorimeter. Proceedings of the Iowa Academy of Science.

-

Bureau of Standards. Circular of the Bureau of Standards no. 11: the standardization of bomb calorimeters. Wikimedia Commons.

-

Zeal International. Isoperibol Bomb Calorimeter: Principle and Applications. Zeal International.

-

Zeal Instruments. The Science Behind Automatic Isoperibol Calorimeters: Innovations in Calorimetry Technology. Zeal Instruments.

-

University of California, Santa Cruz. HEAT OF COMBUSTION: BOMB CALORIMETER. UCSC Chemistry.

-

DDS Calorimeters. Bomb Calorimetry Methods. DDS Calorimeters.

-

Jiménez, P.; Roux, M. V.; Turrión, C. Substituent and ring effects on enthalpies of formation: 2-methyl- and 2-ethylbenzimidazoles versus benzene- and imidazole-derivatives. ResearchGate.

-

Bhragual, D. D.; et al. Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research.

-

California Department of Food and Agriculture. Total Nitrogen Analysis by Combustion. CDFA.

-

Verevkin, S. P.; et al. A Study of the Vaporization Enthalpies of Some 1-Substituted Imidazoles and Pyrazoles by Correlation-Gas Chromatography. The Journal of Physical Chemistry B. DOI: 10.1021/jp107598g.

-

Zhang, S.; et al. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. ResearchGate.

-

Ornellas, F. R.; et al. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter. Journal of Research of the National Bureau of Standards. DOI: 10.6028/jres.080A.017.

-

University of San Carlos. Determining Enthalpies of Formation Using The Bomb Calorimeter. Scribd.

-

Clark, J. Experimental methods for determining enthalpy changes. Doc Brown's Chemistry.

-

Nova Southeastern University. Bomb Calorimeter. NSUWorks.

-

Curtiss, L. A.; Redfern, P. C.; Raghavachari, K.; Rassolov, V.; Pople, J. A. Gaussian-3 theory using reduced Møller–Plesset order. The Journal of Chemical Physics. DOI: 10.1063/1.478385.

-

Nova Southeastern University. Bomb Calorimetry. NSU Florida.

-

PubChem. 1,4-Dimethylimidazole. National Center for Biotechnology Information.

-

CHE3025 Bomb Calorimetry 3 - Calculating Enthalpy. YouTube.

-

Ribeiro da Silva, M. A. V.; et al. Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. ResearchGate.

-

Chemistry Stack Exchange. Calculating ΔH from bomb calorimetry. Stack Exchange.

-

Glarborg, P.; et al. Modeling nitrogen chemistry in combustion. DTU.

-

University of California, Davis. Total Nitrogen/Total Carbon by Dry Combustion Method. UC Davis Analytical Lab.

-

Wikipedia. Combustion analysis. Wikipedia, The Free Encyclopedia.

-

Guidechem. 1,4-DIMETHYLIMIDAZOLE 6338-45-0 wiki. Guidechem.

-

RoCo Global. 1-Ethyl-2-methylimidazole, >98%. RoCo Global.

-